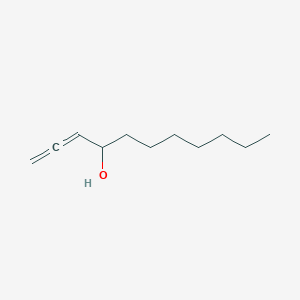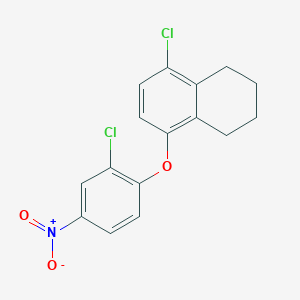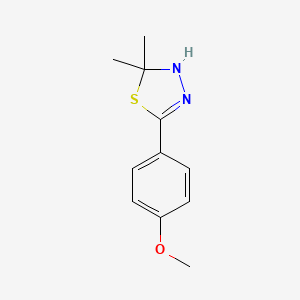![molecular formula C10H22N2 B14430858 N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine CAS No. 79444-33-0](/img/no-structure.png)
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine is a tertiary amine characterized by its unique structure, which includes a methyl group attached to the nitrogen atom and a double bond between the nitrogen and a carbon atom in the pentane chain. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms with organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine typically involves the reaction of an appropriate aldehyde or ketone with a primary amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-propanamine: A simpler amine with a similar methyl group attached to the nitrogen.
N,N-Dimethyl-2-propanamine: Another tertiary amine with two methyl groups attached to the nitrogen.
Uniqueness
N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine is unique due to its specific structural features, including the double bond and the branched pentane chain, which confer distinct chemical and biological properties compared to other amines.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 79444-33-0 | |
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
N-methyl-3-(4-methylpentan-2-ylideneamino)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)8-10(3)12-7-5-6-11-4/h9,11H,5-8H2,1-4H3 |
Clé InChI |
AANZPYCMXSFLJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=NCCCNC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)



![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)

![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)

